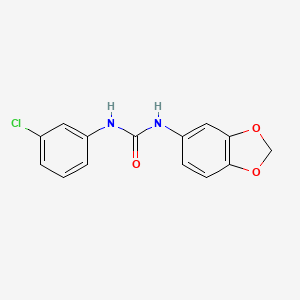
N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide, also known as Clofibric acid, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the fibrate class of drugs, which are used to lower cholesterol levels in the blood. Clofibric acid has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and toxicology.
作用机制
N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide acid activates PPARα by binding to its ligand-binding domain, leading to a conformational change that allows for the recruitment of coactivator proteins. This results in the activation of target genes involved in lipid metabolism, including fatty acid oxidation and lipoprotein metabolism.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis. It has also been shown to reduce triglyceride levels in the blood and increase high-density lipoprotein (HDL) cholesterol levels.
实验室实验的优点和局限性
N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide acid has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It has also been extensively studied, and its effects on various biological processes are well-understood. However, there are also limitations to its use. Its effects are relatively specific to PPARα, and it may not be suitable for studying other biological processes. Additionally, its use may be limited by its potential toxicity and its effects on other physiological processes.
未来方向
There are several potential future directions for research involving clofibric acid. One area of interest is its potential use in treating metabolic disorders such as diabetes and obesity. It may also be useful in studying the effects of PPARα activation on other physiological processes, such as inflammation and cancer. Additionally, further research is needed to better understand the potential toxicity of clofibric acid and its effects on other physiological processes.
合成方法
N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide acid can be synthesized through a series of chemical reactions. The most common method involves the reaction of 3-chloro-4-methylbenzoyl chloride with 3-chlorophenoxyacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
科学研究应用
N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide acid has been widely used in scientific research for its unique properties. It has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism. This property has led to its use in studying the effects of PPARα activation on various biological processes, including lipid metabolism, inflammation, and glucose homeostasis.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-5-6-12(8-14(10)17)18-15(19)9-20-13-4-2-3-11(16)7-13/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHGICLITUWLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[1-(2-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5715498.png)
![3-[2-(2,6-dimethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715505.png)


![N-(4-chlorobenzyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5715516.png)

![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5715542.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715554.png)
![4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715558.png)


![1-[(2,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5715568.png)
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)